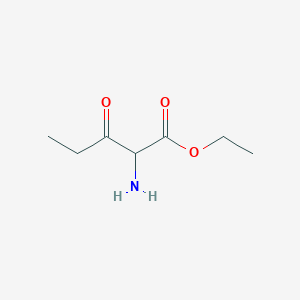

Ethyl 2-amino-3-oxopentanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

173375-19-4 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl 2-amino-3-oxopentanoate |

InChI |

InChI=1S/C7H13NO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4,8H2,1-2H3 |

InChI Key |

JEMTULILVYNFJP-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(C(=O)OCC)N |

Canonical SMILES |

CCC(=O)C(C(=O)OCC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Amino 3 Oxopentanoate and Its Structural Analogues

Chemo- and Regioselective Synthesis Strategies

Condensation-Based Approaches to β-Keto Esters and Enamino Esters

Condensation reactions are fundamental to the synthesis of β-keto esters and their enamino ester derivatives. The Claisen condensation, a classic carbon-carbon bond-forming reaction, involves the reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. libretexts.orglibretexts.org This method is pivotal, though challenges such as self-condensation can arise. To circumvent this, "crossed" Claisen condensations are employed, where one ester reactant lacks α-hydrogens, thereby preventing unwanted side reactions. libretexts.orgmasterorganicchemistry.com The intramolecular version of this reaction, the Dieckmann cyclization, is effective for forming cyclic β-keto esters. libretexts.orgmasterorganicchemistry.com

A straightforward and environmentally benign approach to synthesizing β-enamino esters involves the direct condensation of β-keto esters with aliphatic or aromatic amines in ethanol. researchgate.net This method is noted for being simple and cost-effective. researchgate.net The synthesis of β-enamino esters can also be achieved through various other techniques, including the use of tosyl imines, imidoyl halides, the addition of enamines or ketimines to activated carboxylic acid derivatives, and the addition of an ester or amide enolate to a nitrile. researchgate.net While many protocols exist, some are limited by harsh reaction conditions or low yields. researchgate.net

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Claisen Condensation | Two esters or one ester and a carbonyl compound | Forms β-keto esters; requires a strong base. | libretexts.orglibretexts.org |

| Crossed Claisen Condensation | Two different esters (one without α-hydrogens) | Prevents self-condensation. | libretexts.orgmasterorganicchemistry.com |

| Dieckmann Cyclization | Diester | Intramolecular reaction to form cyclic β-keto esters. | libretexts.orgmasterorganicchemistry.com |

| Direct Condensation | β-keto ester and amine | Simple, cost-effective, and environmentally benign synthesis of β-enamino esters. | researchgate.net |

Functional Group Interconversions from Halogenated Precursors

The synthesis of complex molecules often relies on the strategic interconversion of functional groups, with halogenated precursors serving as versatile intermediates. For instance, in the synthesis of 2-aminothiazole (B372263) derivatives, a Boc-protected 2-aminothiazole can be converted to a 2-amino-5-bromothiazole derivative using N-bromosuccinimide (NBS). nih.gov This brominated intermediate can then undergo further transformations. nih.gov A "Halogen Dance" reaction, utilizing LDA and iodine, can be employed to introduce an iodine atom at a different position, although yields may be modest. nih.gov Subsequent Suzuki-Miyaura cross-coupling reactions can then be used to introduce vinyl groups, demonstrating the utility of these halogenated intermediates in constructing more complex molecular architectures. nih.gov

Methanolysis and Esterification Techniques for Analogous Structures

Methanolysis and esterification are key techniques for modifying ester-containing compounds. The methanolysis of ethyl esters of N-acetyl amino acids can be significantly enhanced by using cyclosophoraoses, which are large-ring cyclic-(1→2)-β-D-glucans. nih.gov These cyclosophoraoses have been shown to catalyze the methanolysis of N-acetyl-L-tyrosine ethyl ester, with the rate enhancement being correlated to the hydrophobicity of the solvent. nih.gov

Enantioselective Synthesis Pathways

The development of enantioselective methods is crucial for producing chiral molecules with specific biological activities.

Asymmetric Catalysis in α,β-Amino Keto Ester Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of α,β-amino keto esters. A notable method involves the dynamic kinetic resolution (DKR) of racemic β-amino-α-keto esters. nih.gov This approach utilizes a Ru(II)-catalyzed asymmetric transfer hydrogenation to produce anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.govorganic-chemistry.orgcolab.ws The requisite racemic β-amino-α-keto esters can be prepared through a Mannich addition of ethyl diazoacetate to imines, followed by oxidation. nih.govorganic-chemistry.orgcolab.ws

Another strategy is the direct α-amination of 2-keto esters using chiral bisoxazoline-copper(II) complexes as catalysts. acs.org This reaction provides an efficient route to optically active syn-β-amino-α-hydroxy esters. acs.org Furthermore, proline-catalyzed Mannich-type reactions of N-PMP-protected α-imino ethyl glyoxylate (B1226380) with various ketones yield functionalized α-amino acids with high regio-, diastereo-, and enantioselectivities. organic-chemistry.org This method is operationally simple and does not require pre-activation of the substrates. organic-chemistry.org Phase-transfer catalysis, using cinchona derivatives, has also been successfully applied to the highly enantioselective α-alkylation of cyclic β-keto esters. rsc.org

| Catalytic System | Reaction Type | Product | Selectivity | Reference |

|---|---|---|---|---|

| Ru(II) with terphenyl-based catalysts | Asymmetric Transfer Hydrogenation (DKR) | anti-α-hydroxy-β-amino acid derivatives | High diastereo- and enantioselectivity | nih.govorganic-chemistry.org |

| Chiral bisoxazoline-copper(II) complexes | Direct α-Amination | syn-β-amino-α-hydroxy esters | High enantioselectivity | acs.org |

| L-proline | Mannich-type reaction | Functionalized α-amino acids | Excellent regio-, diastereo-, and enantioselectivities | organic-chemistry.org |

| Cinchona derivatives | Phase-Transfer Catalysis (α-alkylation) | α-alkylated cyclic β-keto esters | Up to 98% ee | rsc.org |

Biocatalytic Transformations for Chiral Amino Acid Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes, such as amino acid dehydrogenases, are particularly useful for the reductive amination of α-keto acids to produce chiral amino acids with high enantioselectivity. nih.gov This process often involves a cofactor regeneration system, typically for NADH or NADPH. nih.gov For example, leucine (B10760876) dehydrogenase from Bacillus sphaericus has been used for the synthesis of (S)-β-hydroxyvaline from α-keto-β-hydroxyisovalerate. nih.gov

Enzymatic reductions are also employed in the synthesis of key pharmaceutical intermediates. For instance, the enantioselective microbial reduction of 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester to yield (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester, a precursor for the side-chain of paclitaxel, has been demonstrated using strains of Hansenula. nih.gov Similarly, ketoreductases have been used for the synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate, an intermediate for Atorvastatin. nih.gov These biocatalytic methods highlight the potential of enzymes to perform highly specific transformations under mild conditions. researchgate.net

Chiral Auxiliary-Mediated Approaches

The asymmetric synthesis of α-amino-β-keto esters, including Ethyl 2-amino-3-oxopentanoate, is critical for accessing enantiomerically pure compounds for various applications, notably in pharmaceuticals. Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. After the desired stereocenter is set, the auxiliary can be removed and ideally recovered for reuse.

One established strategy for introducing the α-amino group with stereocontrol involves the electrophilic azidation of chiral enolates. For instance, a β-keto ester can be attached to a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral imide. Deprotonation of this substrate generates a stereodefined enolate, which can then react with an electrophilic azide (B81097) source (e.g., trisyl azide). The bulky chiral auxiliary directs the approach of the azide to one face of the enolate, leading to the formation of an α-azido derivative with high diastereoselectivity. Subsequent reduction of the azide group to an amine and cleavage of the auxiliary yields the desired chiral α-amino-β-keto ester. This approach leverages a well-developed methodology for creating stereocenters alpha to a carbonyl group acs.org.

Another powerful technique applicable to this class of compounds is Dynamic Kinetic Resolution (DKR). In DKR, a racemic starting material is converted into a single enantiomer of the product. This process typically involves the rapid, reversible racemization of the starting material under the reaction conditions, while one enantiomer is irreversibly converted to the product by a chiral catalyst or reagent. While DKR has been extensively demonstrated for the reduction of α-amino-β-keto esters to produce chiral amino alcohols, the principle is also applicable to the synthesis of chiral β-amino-α-hydroxy esters from racemic β-amino-α-keto esters via Ru(II)-catalyzed asymmetric transfer hydrogenation nih.gov. This highlights the potential for related DKR processes to be developed for the direct asymmetric synthesis or resolution of α-amino-β-keto esters themselves nih.gov.

The table below summarizes key chiral auxiliaries and asymmetric methods relevant to the synthesis of chiral amino esters.

| Chiral Auxiliary / Method | Precursor Type | Key Transformation | Stereochemical Outcome |

| Evans Oxazolidinones | β-Keto ester | Electrophilic azidation of chiral enolate | High diastereoselectivity |

| Pseudoephedrine/Pseudoephenamine | Carboxylic Acid | Asymmetric alkylation | High diastereoselectivity |

| Dynamic Kinetic Resolution (DKR) | Racemic α-amino-β-keto ester | Enantioselective reduction/reaction | High enantio- and diastereoselectivity |

Principles of Green Chemistry in Synthetic Design

The design of modern synthetic routes increasingly incorporates the principles of green chemistry to minimize environmental impact and enhance sustainability. These principles focus on maximizing the efficiency of chemical reactions while reducing waste, energy consumption, and the use of hazardous substances. For the synthesis of this compound, key green chemistry considerations include the use of catalytic methods over stoichiometric reagents, the reduction or elimination of volatile organic solvents, and the maximization of atom efficiency.

Catalytic and solvent-free reaction systems represent a significant advancement in green synthetic design. Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, avoiding the large quantities of waste associated with stoichiometric reagents. Solvent-free, or solid-state, reactions minimize the use of volatile organic compounds, which are often toxic, flammable, and environmentally harmful.

A highly atom-efficient and catalytic method for the direct synthesis of α-amino-β-keto esters is the N-Heterocyclic Carbene (NHC)-catalyzed cross-aza-benzoin reaction beilstein-journals.org. This reaction involves the coupling of an aldehyde with an α-imino ester under mild conditions, catalyzed by an NHC. The NHC acts as an umpolung catalyst, reversing the normal polarity of the aldehyde's carbonyl carbon to generate an acyl anion equivalent, which then attacks the electrophilic imine. This method is noted for its high atom efficiency and tolerance for a range of functional groups beilstein-journals.org.

Furthermore, the synthesis of β-enamino esters, which are tautomers of the target α-amino-β-keto esters, has been successfully achieved under solvent-free conditions. These methods often employ environmentally benign catalysts and alternative energy sources. For example, the reaction between β-keto esters (like ethyl acetoacetate) and various amines can be performed without solvent, using recyclable catalysts such as iron(III) triflate or solid supports like Montmorillonite K-10 clay, sometimes assisted by microwave irradiation scielo.brresearchgate.net. These protocols offer advantages such as high yields, short reaction times, and simple workup procedures researchgate.netorganic-chemistry.org.

The following table details several catalytic and solvent-free systems applicable to the synthesis of α-amino-β-keto esters or their enamine analogues.

| Catalyst System | Reactants | Conditions | Product Type | Key Advantages |

| N-Heterocyclic Carbene (NHC) | Aldehyde, α-Imino ester | Mild, catalytic | α-Amino-β-keto ester | High atom efficiency, direct C-C bond formation beilstein-journals.org |

| Iron(III) triflate | β-Dicarbonyl, Amine | Solvent-free, 60 °C | β-Enamino ester/ketone | Recyclable catalyst, high yields, short reaction times researchgate.net |

| Montmorillonite K-10 Clay | α-Amino ester, 1,3-Dicarbonyl | Solvent-free, microwave | β-Enamino ester/ketone | Avoids organic acid catalysts, good yields scielo.br |

| Acetic Acid (catalytic) | β-Keto ester, Amine | Solvent-free, ultrasound | β-Enamino ester | Environmentally benign catalyst, good yields organic-chemistry.org |

To objectively assess the "greenness" of a synthetic route, quantitative metrics are employed. The most prominent are Atom Economy and the Environmental Factor (E-factor).

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage primescholars.comkccollege.ac.in. It highlights how many atoms from the reactants are incorporated into the final product versus how many are lost in byproducts.

For the NHC-catalyzed synthesis of this compound from propanal and ethyl 2-(p-methoxyphenylimino)acetate, the reaction is an addition reaction with only the catalyst being a non-incorporated reactant.

Reaction: Propanal + Ethyl 2-(p-methoxyphenylimino)acetate → Ethyl 2-(p-methoxyphenylamino)-3-oxopentanoate

Since this is an addition reaction where all atoms of the reactants are incorporated into the final product, the theoretical atom economy is 100%. This represents the ideal in terms of efficiency, as no atoms are wasted as byproducts buecher.de.

E-factor provides a more practical measure of a process's environmental impact by quantifying the total mass of waste generated per unit of product chembam.com. It is calculated as:

E-factor = (Total mass of inputs - mass of desired product) / mass of desired product

Unlike atom economy, the E-factor accounts for all materials used, including reagents in excess, solvents, and materials from workup and purification, as well as reaction yield chegg.com. A lower E-factor signifies a greener process.

To illustrate, consider a hypothetical synthesis of 100 g of this compound (assuming a simple amination reaction for calculation purposes) with a 75% yield.

| Material Input | Role | Mass Used (g) | Waste Generated (g) |

| Ethyl 3-oxopentanoate | Reactant | 130 | 32.5 (unreacted) |

| Ammonia (B1221849) | Reactant | 20 | 5 (unreacted) |

| Toluene | Solvent | 1000 | 1000 |

| Water (for workup) | Workup | 500 | 500 |

| Sodium Sulfate (drying agent) | Workup | 50 | 50 |

| Silica Gel (chromatography) | Purification | 200 | 200 |

| Water (byproduct) | Byproduct | 11.8 | 11.8 |

| Total | 1911.8 | 1811.8 | |

| This compound | Product | 100 |

In this hypothetical case, the E-factor would be:

E-factor = 1811.8 g (waste) / 100 g (product) = 18.1

This calculation demonstrates that even with a good yield, the waste generated from solvents and purification steps can be substantial, leading to a high E-factor. This highlights the importance of minimizing solvent use and developing efficient, high-yielding catalytic reactions to create truly sustainable synthetic processes chembam.com.

Strategic Applications of Ethyl 2 Amino 3 Oxopentanoate As a Precursor in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Scaffolds

The unique arrangement of functional groups in ethyl 2-amino-3-oxopentanoate makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. The ketone, ester, and amine functionalities provide multiple reactive sites for cyclization reactions.

Synthesis of Thiazole and Imidazole Systems

Thiazoles: The synthesis of thiazole rings often proceeds via the celebrated Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone and a thioamide. While this compound is not a direct substrate for the classical Hantzsch reaction, its α-amino ketone core is readily adaptable. For instance, the amino group could be replaced with a halogen via a diazotization reaction followed by treatment with a halide source, thus generating the required α-haloketone in situ. Alternatively, the α-amino ketone moiety can react with sulfur-containing reagents like thiophosgene or carbon disulfide to form intermediates that subsequently cyclize to form aminothiazole derivatives. researchgate.netpharmaguideline.com

| Reaction Type | Key Reactants | General Conditions | Product Scaffold |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Heating in a suitable solvent (e.g., ethanol) | Substituted Thiazole |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Mild conditions | 5-Aminothiazole |

Imidazoles: The construction of the imidazole ring can be achieved through several methods where this compound can serve as a key synthon. In the Radiszewski synthesis, a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) condense to form an imidazole. pharmaguideline.com The β-keto group of this compound can act as the dicarbonyl equivalent. Another approach is the Marckwald synthesis, which prepares 2-mercaptoimidazoles from α-amino ketones and isothiocyanates, a direct application of the functionality present in the precursor molecule. wjpsonline.com The reaction of the α-amino group with an isothiocyanate, followed by intramolecular cyclization involving the ketone, would yield a substituted imidazole. pharmaguideline.comwjpsonline.comorganic-chemistry.org

| Reaction Type | Key Reactants | General Conditions | Product Scaffold |

| Radiszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Heating in a solvent like acetic acid | Substituted Imidazole |

| Marckwald Synthesis | α-Amino ketone, Isothiocyanate | Reaction followed by oxidative desulfurization | Substituted Imidazole |

Pyrrole and Pyrazole Derivatives

Pyrroles: The Knorr pyrrole synthesis is a cornerstone method for preparing substituted pyrroles, involving the condensation of an α-amino ketone with a β-ketoester. pharmaguideline.comwikipedia.org this compound contains the α-amino ketone functionality and can react with a separate β-dicarbonyl compound, such as ethyl acetoacetate, to construct the pyrrole ring. The reaction typically proceeds by forming an enamine intermediate, followed by cyclization and dehydration. pharmaguideline.com Another relevant method is the Paal-Knorr synthesis, which forms pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. pharmaguideline.com Dimerization or reaction of this compound with other precursors could lead to the necessary 1,4-dicarbonyl intermediate.

| Reaction Type | Key Reactants | General Conditions | Product Scaffold |

| Knorr Pyrrole Synthesis | α-Amino Ketone, β-Ketoester | Acid or base catalysis, often with zinc | Substituted Pyrrole |

| Hantzsch Pyrrole Synthesis | α-Halo Ketone, β-Ketoester, Ammonia/Amine | Base catalysis | Substituted Pyrrole |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl Compound, Amine/Ammonia | Heating, often with an acid catalyst | Substituted Pyrrole |

Pyrazoles: The synthesis of pyrazoles is most commonly achieved by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov The β-keto ester moiety within this compound makes it a perfect substrate for this reaction. beilstein-journals.orgmdpi.com Treatment with hydrazine hydrate would lead to the formation of a pyrazolone, while substituted hydrazines would yield N-substituted pyrazole derivatives. The reaction involves initial formation of a hydrazone or enehydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. nih.gov

| Reaction Type | Key Reactants | General Conditions | Product Scaffold |

| Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Heating in a protic solvent (e.g., ethanol, acetic acid) | Substituted Pyrazole |

Pyrimidine and Isoxazole Frameworks

Pyrimidines: The β-keto ester functionality of this compound is a key component for classical pyrimidine syntheses. googleapis.com In reactions analogous to the Biginelli synthesis, a β-dicarbonyl compound condenses with an aldehyde and urea (B33335) or a related amidine. organic-chemistry.orggrowingscience.com this compound can react with amidines (such as guanidine (B92328) or urea) where the 1,3-dicarbonyl portion of the molecule reacts to form the pyrimidine core. bu.edu.eg The presence of the α-amino group offers a handle for further functionalization of the resulting pyrimidine ring.

| Reaction Type | Key Reactants | General Conditions | Product Scaffold |

| Pyrimidine Synthesis | 1,3-Dicarbonyl Compound, Amidine/Urea | Acid or base catalysis | Substituted Pyrimidine |

Isoxazoles: The construction of the isoxazole ring can be readily accomplished by reacting a 1,3-dicarbonyl compound with hydroxylamine. nih.govsphinxsai.com The β-keto ester system in this compound can undergo condensation with hydroxylamine hydrochloride. organic-chemistry.orgthieme-connect.de The initial reaction forms an oxime with the ketone, followed by cyclization with the ester group and subsequent dehydration to yield the isoxazole ring. This reaction provides a direct and efficient route to highly functionalized isoxazoles.

| Reaction Type | Key Reactants | General Conditions | Product Scaffold |

| Isoxazole Synthesis | 1,3-Dicarbonyl Compound, Hydroxylamine | Basic or neutral conditions | Substituted Isoxazole |

Role in Amino Acid and Peptide Mimetic Synthesis

The structure of this compound makes it a valuable chiral building block for the synthesis of non-proteinogenic amino acids and for incorporation into modified peptide structures.

Precursors for α- and β-Amino Acid Derivatives

α-Amino Acids: this compound is a direct precursor to valuable non-standard α-amino acids. Stereoselective reduction of the β-keto group provides access to β-hydroxy-α-amino acid derivatives, which are important components of many natural products. beilstein-journals.org Furthermore, the ketone functionality can be used as a handle for introducing further diversity. For example, reductive amination of the ketone could lead to α,β-diamino acids. Standard methods like the amido malonate synthesis provide a general route to α-amino acids, and the functionalities within this compound make it suitable for modifications leading to a variety of unnatural amino acids. libretexts.orgorganic-chemistry.org

| Synthesis Method | Precursor Type | Key Transformation | Product |

| Ketone Reduction | α-Amino-β-keto ester | Stereoselective reduction (e.g., with NaBH₄) | β-Hydroxy-α-amino acid |

| Amido Malonate Synthesis | Alkyl halide, Diethyl acetamidomalonate | Alkylation followed by hydrolysis and decarboxylation | α-Amino acid |

β-Amino Acids: While not a direct precursor, this compound can be converted to β-amino acids through multi-step synthetic sequences. illinois.eduhilarispublisher.com One established route is the Arndt-Eistert homologation, where an α-amino acid is converted to its corresponding β-amino acid. illinois.edu Therefore, converting the starting ester to a carboxylic acid would provide an entry point into this homologation sequence. β-amino acids are of significant interest because they can form peptides (β-peptides) with stable, predictable secondary structures and enhanced resistance to metabolic degradation. chiroblock.comgoogle.com

Building Blocks for Modified Peptides and Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties such as stability and bioavailability. nih.gov By synthesizing non-standard amino acids from this compound, novel building blocks for peptidomimetics become accessible. nih.gov For example, incorporating a β-hydroxy-α-amino acid (derived from the reduction of the precursor) into a peptide sequence can induce specific turns or secondary structures and can alter the hydrogen-bonding network. The presence of the additional functional groups allows for the creation of cyclic peptides or peptides with unnatural side chains, leading to compounds with potentially enhanced therapeutic properties. nih.gov

Limited Publicly Available Data on this compound Hampers In-Depth Analysis

Comprehensive searches for detailed scientific information on the chemical compound this compound, also identified by its synonym 3-Oxo-norvaline ethyl ester and CAS number 173375-19-4, have revealed a significant scarcity of in-depth, publicly accessible research and data. While the compound is listed by some chemical suppliers, there is a notable lack of dedicated scholarly articles, comprehensive database entries, and detailed experimental documentation that would be necessary to construct a thorough and scientifically rigorous article as per the requested outline.

The available information is largely limited to the compound's name and CAS number, with some sources providing basic, unverified physical properties. Attempts to locate specific details regarding its synthesis, distinct chemical and physical characteristics, reactivity, and precise strategic applications in the synthesis of complex molecules have been unsuccessful. The search results frequently lead to information on structurally related but different compounds, such as ethyl 2-fluoro-3-oxopentanoate or ethyl 3-oxopentanoate, or provide general overviews of the synthesis of broader categories of chemicals like α-amino-β-keto esters.

This lack of specific, verifiable data for this compound prevents a detailed exploration of its utility in fine chemical and specialty material production as requested. Constructing an article with the specified level of detail and scientific accuracy is not feasible based on the currently available public information. Further research and publication in peer-reviewed scientific literature would be required to fully elucidate the properties and applications of this particular compound.

Therefore, while the strategic importance of α-amino-β-keto esters as a class of compounds in organic synthesis is well-established, a detailed, focused analysis solely on this compound cannot be adequately provided at this time.

Computational Chemistry and Theoretical Modelling of Ethyl 2 Amino 3 Oxopentanoate

Quantum Chemical Calculations for Conformational and Energetic Profiling

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For a flexible molecule like Ethyl 2-amino-3-oxopentanoate, with several rotatable single bonds, numerous conformations are possible.

Quantum chemical calculations, particularly potential energy surface (PES) scans, are employed to identify the most stable conformations (local and global minima) and the transition states that connect them. These calculations would reveal the relative energies of different rotamers, such as those arising from the rotation around the C2-C3 bond and the bonds within the ethyl ester group.

The energetic profiling would provide a detailed understanding of the stability of different tautomeric forms, such as the keto-enol and imine-enamine tautomers, which are plausible for this molecule. The relative energies of these tautomers would be critical in predicting the predominant form of the compound under various conditions.

Hypothetical Data Table for Relative Energies of this compound Conformers:

| Conformer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Staggered Keto | Data not available | Data not available |

| Eclipsed Keto | Data not available | Data not available |

| Z-Enol | Data not available | Data not available |

| E-Enol | Data not available | Data not available |

Note: This table illustrates the type of data that would be generated from a conformational analysis. Specific values for this compound are not available in the current body of scientific literature.

Reaction Pathway Simulation and Reactivity Prediction

Theoretical modeling is a powerful tool for simulating reaction pathways and predicting the reactivity of a molecule. For this compound, this would involve modeling its behavior in various chemical transformations.

Computational methods can be used to map the potential energy surface for reactions such as nucleophilic attack at the carbonyl carbons, electrophilic substitution at the α-carbon, or participation in condensation reactions. By calculating the activation energies and reaction enthalpies for different pathways, it is possible to predict the most likely products and understand the reaction mechanism at a molecular level.

Reactivity indices, derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, would provide a quantitative measure of the molecule's reactivity. These indices would help in predicting how this compound would interact with other reagents. For instance, the calculations would likely confirm the nucleophilic character of the amino group and the α-carbon (in its enolate form) and the electrophilic nature of the carbonyl carbons.

Hypothetical Data Table for Calculated Reactivity Indices of this compound:

| Reactivity Index | Calculated Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity Index (ω) | Data not available |

| Global Nucleophilicity Index (N) | Data not available |

Note: The data presented here are for illustrative purposes only, as specific computational studies on the reactivity of this compound are not found in the scientific literature.

Q & A

Q. What are the primary synthetic routes for Ethyl 2-amino-3-oxopentanoate, and how can reaction conditions be optimized?

this compound can be synthesized via β-keto ester formation, often through condensation reactions or alkylation of ethyl acetoacetate derivatives. For example, analogous β-keto esters like methyl 3-oxo-pentanoate are prepared via nucleophilic substitution using methyl bromoacetate and propionitrile in a single-step reaction . Optimization involves:

- Temperature control : Maintaining 0–5°C to minimize side reactions.

- Catalyst selection : Using mild bases (e.g., NaHCO₃) to avoid hydrolysis.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Table 1 : Example reaction parameters for β-keto ester synthesis.

| Substrate | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Methyl bromoacetate | Propionitrile | DMF | 78 |

Q. Which spectroscopic methods are critical for characterizing this compound, and what key signals should researchers prioritize?

- NMR :

- ¹H NMR : Look for α-proton doublets (δ 3.5–4.5 ppm) and ketone carbonyl signals (δ 2.1–2.5 ppm).

- ¹³C NMR : Confirm the β-keto group (δ 200–210 ppm) and ester carbonyl (δ 170–175 ppm).

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide or ketone C=O).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 189 for C₇H₁₃NO₃) and fragmentation patterns validate structure .

Advanced Research Questions

Q. How can enantioselective hydrogenation be applied to this compound derivatives, and what catalysts achieve high stereocontrol?

Ru(II)-BINAP complexes (e.g., Ru[(R)-BINAP]Cl₂) enable enantioselective hydrogenation of β-keto esters, achieving >98% ee under high-pressure H₂ (50 bar) in MeOH at 50°C . Key factors:

- Substrate-to-catalyst ratio : Up to 20,000:1 ensures cost efficiency.

- Solvent polarity : Methanol enhances catalyst stability and substrate solubility.

Table 2 : Catalyst performance for β-keto ester hydrogenation.

| Catalyst | ee (%) | Conditions |

|---|---|---|

| Ru[(R)-BINAP]Cl₂ | 98.7 | 50°C, 50 bar H₂, MeOH |

| Rh(I)-DuPhos | 85 | 25°C, 30 bar H₂, THF |

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, particularly regarding tautomeric forms?

- Variable Temperature (VT) NMR : Identifies keto-enol tautomerism by observing signal splitting at low temperatures (e.g., -40°C).

- X-ray Crystallography : Resolves ambiguity by confirming solid-state structure.

- Computational Modeling : DFT calculations predict dominant tautomers based on solvent polarity (e.g., enol favored in DMSO) .

Q. How can researchers address variability in catalytic hydrogenation yields for β-keto esters?

- DoE (Design of Experiments) : Systematically vary pressure (10–60 bar H₂), temperature (30–70°C), and solvent (MeOH vs. EtOH).

- In-situ Monitoring : Use FTIR or HPLC to track reaction progress and identify intermediates.

- Statistical Validation : Apply ANOVA to determine significant factors (e.g., pressure contributes 60% to yield variance) .

Q. What methodologies validate the purity of this compound in forensic or pharmaceutical research?

- HPLC-DAD : Use C18 columns with UV detection (λ = 210 nm) and acetonitrile/water gradients.

- Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns (hexane:IPA, 90:10).

- LC-MS/MS : Detect trace impurities (e.g., unreacted bromoacetate) at ppm levels .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates by hindering nucleophile access.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) activate the β-keto ester toward nucleophilic attack.

- Kinetic Studies : Pseudo-first-order rate constants (k) quantify substituent impact (e.g., k = 0.15 min⁻¹ for -Cl vs. 0.03 min⁻¹ for -OMe) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.